![molecular formula C9H21N B3407279 2,2,4,4-Tetramethylpentan-3-amine CAS No. 61833-45-2](/img/structure/B3407279.png)
2,2,4,4-Tetramethylpentan-3-amine
Overview
Description
2,2,4,4-Tetramethylpentan-3-amine is a chemical compound with the CAS Number: 61833-45-2 . It has a molecular weight of 143.27 . The compound is liquid in its physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is 2,2,4,4-tetramethyl-3-pentanamine . The Inchi Code for this compound is 1S/C9H21N/c1-8(2,3)7(10)9(4,5)6/h7H,10H2,1-6H3 .Physical And Chemical Properties Analysis
2,2,4,4-Tetramethylpentan-3-amine is a liquid .Scientific Research Applications
CO2 Adsorption and Capture
Studies on tetraethylenepentamine (TEPA), a compound structurally similar to 2,2,4,4-Tetramethylpentan-3-amine, have shown its effectiveness in CO2 adsorption. TEPA, when modified and impregnated in supports like poly(methyl methacrylate), exhibits changes in properties such as pH, viscosity, and thermal stability, which are crucial for CO2 adsorption/desorption processes (Jo et al., 2014). Another study highlighted the enhancement of TEPA's thermal stability, which is significant for its use in temperature swing adsorption processes for CO2 capture (Park et al., 2018).
Nuclear Fuel Reprocessing
Amine-type ligands, including those similar to 2,2,4,4-Tetramethylpentan-3-amine, are studied for their role in separating actinides and lanthanides in nuclear fuel reprocessing. The interactions between these ligands and metal cations, which exhibit a degree of covalency, are crucial for understanding the extraction and separation processes in nuclear reprocessing (Huang et al., 2018).
Catalysis and Polymerization
Compounds structurally related to 2,2,4,4-Tetramethylpentan-3-amine are used in catalytic processes and polymerization. For instance, nonheme oxoiron(IV) complexes of pentadentate ligands, which include structures similar to 2,2,4,4-Tetramethylpentan-3-amine, have been found to effectively oxidize C-H bonds at room temperature, a process significant in various chemical syntheses (Kaizer et al., 2004).
Material Synthesis
Solvothermal syntheses involving compounds like 2,2,4,4-Tetramethylpentan-3-amine result in the creation of new materials. For example, new tin-sulfur containing compounds were synthesized under solvothermal conditions using ligands such as TEPA, demonstrating the versatility of these amines in material synthesis (Pienack et al., 2014).
Drug Synthesis
In the field of medicinal chemistry, structures related to 2,2,4,4-Tetramethylpentan-3-amine are explored for synthesizing new compounds. For instance, transformations of N,N-dibenzyl-1,2:4,5-diepoxypentan-3-amine into enantiopure aminopiperidines have been studied, which is significant for the development of new pharmaceuticals (Concellón et al., 2008).
Semiconductor Research
The introduction of aliphatic amines like TEPA into inorganic iodoplumbates has been studied for their impact on the crystal and electronic structures of semiconductors. This research is essential for understanding the properties of these materials and their applications in electronics and photonics (Liu et al., 2015).
properties
IUPAC Name |
2,2,4,4-tetramethylpentan-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-8(2,3)7(10)9(4,5)6/h7H,10H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDBGOPBBPZAKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethylpentan-3-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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